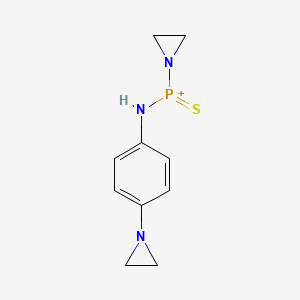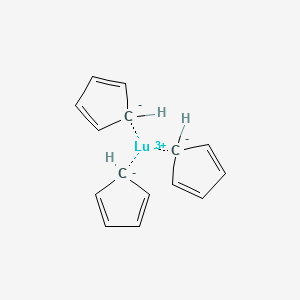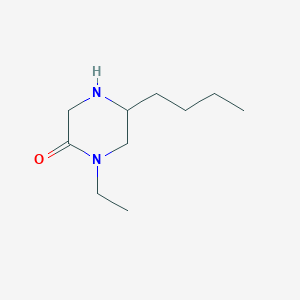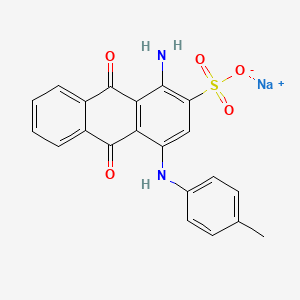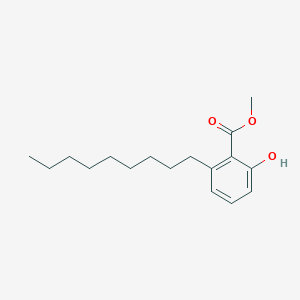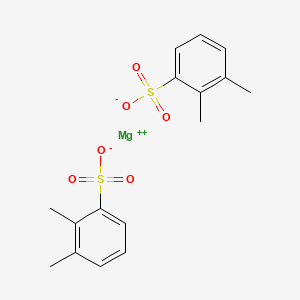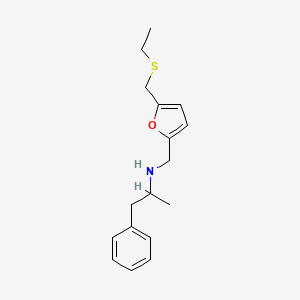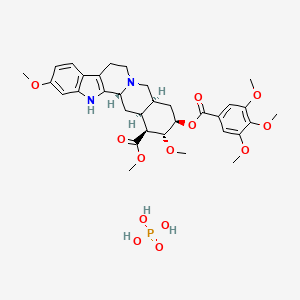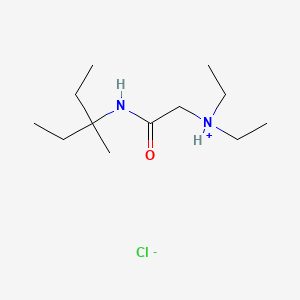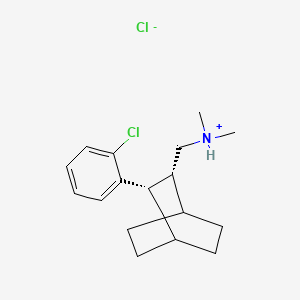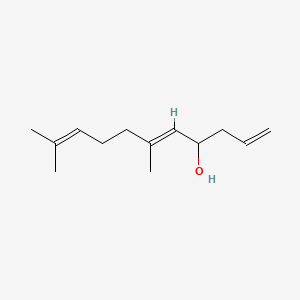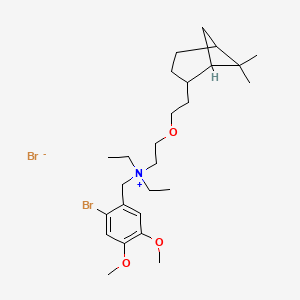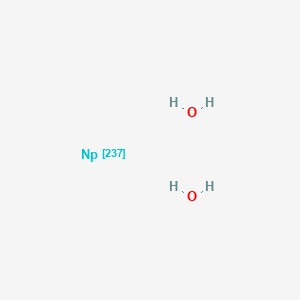
(~237~Np)Neptunium--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neptunium-237 is a radioactive isotope of the element neptunium, which is part of the actinide series in the periodic table. The compound Neptunium-237-water (1/2) refers to a hydrated form of neptunium-237, where water molecules are coordinated with the neptunium ions. Neptunium-237 is primarily produced as a byproduct in nuclear reactors and has significant applications in nuclear science and technology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neptunium-237 can be synthesized through the irradiation of uranium-235 in thermal nuclear reactors. The compound Neptunium-237-water (1/2) can be prepared by dissolving neptunium-237 in water, where it forms hydrated neptunium ions. The preparation involves the oxidation of neptunium-237 to its desired oxidation state using nitric acid, followed by extraction with tributyl phosphate in kerosene .
Industrial Production Methods
Industrial production of Neptunium-237 involves the PUREX (Plutonium URanium EXtraction) process, where neptunium is co-extracted with uranium and plutonium from spent nuclear fuel. The neptunium is then separated and purified through a series of chemical processes, including solvent extraction and precipitation .
Análisis De Reacciones Químicas
Types of Reactions
Neptunium-237 undergoes various chemical reactions, including oxidation, reduction, and complexation. It can exist in multiple oxidation states, ranging from +3 to +7, with +5 being the most stable in aqueous solutions .
Common Reagents and Conditions
Oxidation: Neptunium-237 can be oxidized using nitric acid or other oxidizing agents to form higher oxidation states.
Reduction: Reducing agents such as hydrogen or carbon tetrachloride can reduce neptunium-237 to lower oxidation states.
Complexation: Neptunium-237 forms complexes with various ligands, including hydroxamates and nitrates
Major Products
The major products formed from these reactions include neptunium oxides, hydroxides, and various coordination complexes, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Neptunium-237-water (1/2) has several scientific research applications:
Nuclear Science: Used in the study of nuclear reactions and as a target material for producing other isotopes.
Environmental Science: Research on the mobility and behavior of neptunium in the environment, particularly in relation to radioactive waste disposal.
Industrial Applications: Utilized in the production of plutonium-238, which is used in radioisotope thermoelectric generators (RTGs) for spacecraft.
Medical Research: Investigated for potential use in targeted alpha therapy for cancer treatment.
Comparación Con Compuestos Similares
Neptunium-237-water (1/2) can be compared with other actinide compounds, such as uranium and plutonium compounds:
Uranium Compounds: Uranium also forms hydrated complexes and exhibits multiple oxidation states.
Plutonium Compounds: Plutonium compounds share similarities with neptunium in terms of complexation and redox behavior.
Similar compounds include:
- Uranium-235-water (1/2)
- Plutonium-239-water (1/2)
- Americium-241-water (1/2)
These compounds share some chemical properties with Neptunium-237-water (1/2) but differ in their specific applications and behavior in various chemical reactions .
Propiedades
| 58670-16-9 | |
Fórmula molecular |
H4NpO2 |
Peso molecular |
273.079 g/mol |
Nombre IUPAC |
neptunium-237;dihydrate |
InChI |
InChI=1S/Np.2H2O/h;2*1H2/i1+0;; |
Clave InChI |
JFDCRUXPOWTAQJ-GLJCYROLSA-N |
SMILES isomérico |
O.O.[237Np] |
SMILES canónico |
O.O.[Np] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


